2,6-Difluoro-3-(trimethylsilyl)pyridine
Overview
Description
2,6-Difluoro-3-(trimethylsilyl)pyridine is a fluorinated pyridine derivative with the molecular formula C8H11F2NSi. This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions and a trimethylsilyl group at the 3 position of the pyridine ring. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3-(trimethylsilyl)pyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2,6-difluoropyridine with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3-(trimethylsilyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
2,6-Difluoro-3-(trimethylsilyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3-(trimethylsilyl)pyridine depends on its specific application. In medicinal chemistry, the compound can act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. For example, it can be used to synthesize enzyme inhibitors that block the activity of target enzymes, thereby modulating biochemical pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoro-3-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a trimethylsilyl group, which can influence its reactivity and applications.
2,3-Difluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative with different substitution patterns, affecting its chemical properties and uses.
Uniqueness
2,6-Difluoro-3-(trimethylsilyl)pyridine is unique due to the presence of both fluorine and trimethylsilyl groups, which confer distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries .
Properties
IUPAC Name |
(2,6-difluoropyridin-3-yl)-trimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2NSi/c1-12(2,3)6-4-5-7(9)11-8(6)10/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXBHYSLCXMBDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(N=C(C=C1)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2NSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90729112 | |
Record name | 2,6-Difluoro-3-(trimethylsilyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90729112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
685517-68-4 | |
Record name | 2,6-Difluoro-3-(trimethylsilyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90729112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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